Calcium hopantenate hemihydrate
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H38CaN2O11 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate;hydrate |
InChI |
InChI=1S/2C10H19NO5.Ca.H2O/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);;1H2/q;;+2;/p-2/t2*8-;;/m00../s1 |
InChI Key |
JBNULYRBVMNPIS-OWJCAWTQSA-L |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.O.[Ca+2] |
Origin of Product |
United States |
Historical Trajectories of Research and Development of Calcium Hopantenate Hemihydrate
The research and development of calcium hopantenate hemihydrate, commercially known as Pantogam in Russia, dates back to the 1970s. synthachem.com It has been in clinical use in Russia since 1979 and has an established history of use, including in pediatric populations as young as three years old. synthachem.com The initial impetus for its development stemmed from the exploration of pantothenic acid derivatives and their potential biological activities. nih.govnih.gov
Early chemical studies focused on the synthesis of pantothenic acid-related compounds, which laid the groundwork for the eventual creation of hopantenic acid. nih.gov The core idea was to modify the structure of pantothenic acid to enhance its neurological effects. By incorporating a GABA-like moiety, researchers aimed to create a compound that could influence central nervous system processes. patsnap.com
A significant challenge in the early formulation of calcium hopantenate was its bitter taste, which made it difficult for patients to take, particularly in powder form. google.com This led to further research into pharmaceutical compositions to improve its palatability. One notable development was the combination of calcium hopantenate with beta-cyclodextrin, which was found to mask the bitterness and improve its dissolution rate in water, making it more suitable for oral administration as a powder or dry syrup. google.com Despite its long-standing use in Russia, this compound has not been approved for use in the United States or the European Union, which has limited the scope of international research and its global availability. synthachem.com
Foundational Research Positioning of Calcium Hopantenate Hemihydrate Within Neurological Science
Derivation Pathways from Pantothenic Acid Precursors
The journey to synthesizing this compound begins with precursors of pantothenic acid. Pantothenic acid itself is characterized by a D-pantoic acid moiety linked to a β-alanine group via an amide bond. eujournal.org The synthesis of hopantenic acid, the core of the final compound, diverges by substituting β-alanine with its homolog, γ-aminobutyric acid (GABA). wikipedia.org This structural similarity places hopantenic acid in the family of pantothenic acid derivatives. patsnap.com
The primary and most crucial precursor derived from the pantothenic acid biosynthetic pathway is D-pantoic acid, or more commonly, its cyclic ester form, D-pantolactone. eujournal.orgwikipedia.org The biosynthesis of pantothenic acid in many microorganisms starts from α-ketoisovalerate, an intermediate in valine biosynthesis, which is converted to pantoate. nih.gov This pantoate is then condensed with β-alanine to form pantothenic acid. nih.gov For the synthesis of hopantenic acid, the chemically or enzymatically produced D-pantolactone serves as the key starting material, which is then reacted with GABA. wikipedia.org
The following table summarizes the key molecular players in the initial stages of the synthesis:
| Precursor | Role in Synthesis |
| D-Pantolactone | The chiral starting material providing the D-pantoate moiety. |
| γ-Aminobutyric Acid (GABA) | The amine component that replaces β-alanine to form the hopantenate structure. |
Methodologies for Homopantothenic Acid Synthesis
A critical aspect of this synthesis is obtaining the optically pure D-pantolactone. Several methods have been developed for this purpose:
Chemical Synthesis of D,L-pantolactone: Racemic pantolactone can be synthesized from hydroxypivaldehyde and hydrocyanic acid, followed by hydrolysis. google.com Another route involves the reaction of isobutyraldehyde (B47883) and formaldehyde. nih.gov
Resolution of D,L-pantolactone: The racemic mixture can be resolved to isolate the desired D-enantiomer. This is often achieved through biocatalytic kinetic resolution, where an enzyme, such as D-lactonase, selectively hydrolyzes D-pantolactone to D-pantoic acid, which can then be separated and re-lactonized. google.comrsc.org Alternatively, multi-enzyme cascade systems are being developed for the efficient deracemization of dl-pantolactone. nih.gov
Once D-pantolactone is obtained, it is condensed with GABA. This reaction is typically carried out in a suitable solvent, such as an alcohol, and may be heated to facilitate the reaction. The product of this reaction is hopantenic acid. A 1971 study by Kopelevich et al. describes the synthesis of D-homopantothenic acid. wikipedia.org
The table below outlines the key reaction in the synthesis of homopantothenic acid:
| Reactants | Product | Reaction Type |
| D-Pantolactone + γ-Aminobutyric Acid (GABA) | Homopantothenic Acid | Amide Synthesis / Ring Opening |
The Formation of the Calcium Salt Hemihydrate in Controlled Chemical Environments
The final step in the production of this compound is the formation of the calcium salt and its crystallization as a hemihydrate. After the synthesis of hopantenic acid, it is neutralized with a suitable calcium source, such as calcium hydroxide (B78521) or calcium carbonate, in an aqueous solution. google.com The reaction of two equivalents of hopantenic acid with one equivalent of a calcium salt yields calcium hopantenate.
The formation of the hemihydrate form, which contains one molecule of water for every two molecules of the calcium salt, is dependent on the crystallization conditions. This process is analogous to the formation of other crystalline hydrates, such as calcium sulfate (B86663) hemihydrate, where temperature and water activity are critical parameters. mdpi.comresearchgate.net By carefully controlling the temperature, pressure, and solvent composition during crystallization and drying, the desired hemihydrate can be selectively precipitated. For instance, a Japanese patent describes a process where calcium hopantenate is prepared by stirring in water at room temperature followed by drying under reduced pressure at approximately 50°C. google.com The resulting product is a white powder. drugfuture.com The stability and physical properties of the final product are influenced by its crystalline form and degree of hydration.
The table below details the final step of the synthesis:
| Reactants | Product | Key Conditions |
| Homopantothenic Acid + Calcium Source (e.g., Ca(OH)₂) | This compound | Controlled temperature, pressure, and water content during crystallization and drying. |
Molecular and Cellular Mechanisms of Action: Preclinical Investigations of Calcium Hopantenate Hemihydrate
Neurotransmitter System Modulation
The primary mechanism of action of calcium hopantenate appears to be its ability to modulate multiple neurotransmitter systems within the central nervous system. Its structural analogy to GABA allows for direct interaction with the GABAergic system, while other studies suggest a broader influence that extends to cholinergic and dopaminergic pathways. patsnap.comnih.gov
Gamma-Aminobutyric Acid (GABA) Receptor System Interactions
The most extensively studied mechanism of calcium hopantenate is its interaction with the GABAergic system. Due to its structure as an amide of D-pantoate and GABA, it is recognized as a modulator of GABA receptor activity. patsnap.comwikipedia.org
Preclinical studies in rats have provided specific insights into this interaction. In radioreceptor assays, calcium hopantenate was found to inhibit the binding of [3H]-gamma-aminobutyric acid to GABA receptors in a dose-dependent manner. nih.gov Further investigation through repeated administration of the compound revealed a significant, region-specific effect on GABA receptor sensitivity. These findings suggest that a key part of calcium hopantenate's efficacy may be attributable to the sensitization of GABA receptors, particularly in the cerebral cortex. nih.gov While it interacts with GABA receptors, the same studies showed it did not affect benzodiazepine (B76468) (BDZ) receptor binding, indicating a distinct mechanism from benzodiazepine drugs. nih.gov
| Brain Region | Change in GABA Receptor Binding | Postulated Mechanism |
|---|---|---|
| Cerebral Cortex | +53% | Increased affinity of binding sites |
| Rest of Forebrain | No significant change | N/A |
Cholinergic Neurotransmission Enhancement
Evidence from preclinical models suggests that calcium hopantenate can influence the cholinergic system, which is critical for cognitive functions like learning and memory. patsnap.com The proposed mechanism involves an enhancement of cholinergic neuron activity, potentially by increasing the synthesis and release of the neurotransmitter acetylcholine (B1216132). patsnap.com
However, the interaction appears to be indirect. A key preclinical study investigating receptor binding found that calcium hopantenate did not inhibit ligand binding to muscarinic cholinergic (mACh) receptors, even at high concentrations. nih.gov This indicates that the compound does not act as a direct agonist or antagonist at these specific postsynaptic receptors. Instead, its modulatory effects on the cholinergic system may occur through upstream mechanisms related to acetylcholine production or release, consistent with its broader effects on neuronal function and metabolism.
Glutamatergic Neurotransmitter Dynamics
Preclinical research data directly linking calcium hopantenate hemihydrate to the modulation of the glutamatergic system, including interactions with NMDA or AMPA receptors, were not identified in the reviewed scientific literature. The glutamatergic system is the primary excitatory network in the brain, with calcium influx through its receptors being fundamental to synaptic plasticity. wikipedia.orgnih.gov
Neuronal Metabolic Pathway Alterations
Beyond neurotransmitter modulation, the mechanism of calcium hopantenate is believed to involve the enhancement of energy metabolism within neurons. patsnap.com
Glucose Uptake and Utilization in Neural Tissues
While it is theorized that calcium hopantenate facilitates the uptake and utilization of glucose in brain cells to provide more energy for optimal function, specific preclinical studies with quantitative data demonstrating this direct effect were not identified in the reviewed literature. patsnap.com Neuronal energy metabolism is intrinsically linked to intracellular calcium levels, as calcium ions can modulate glycolytic activity. nih.gov However, direct evidence showing that calcium hopantenate alters neuronal glucose transport or the cerebral metabolic rate of glucose (CMRglc) is not currently established in the available scientific research.
Adenosine Triphosphate (ATP) Production Optimization in Neurons
Preclinical findings suggest that this compound plays a role in enhancing the energy metabolism of neurons. patsnap.com It is thought to facilitate the uptake and utilization of glucose by brain cells, which is crucial for a steady supply of energy. patsnap.com This optimization of ATP production is vital for maintaining optimal brain function. The brain has a high metabolic demand, consuming about 20% of the body's total energy, primarily for neuronal signaling and maintenance of ion gradients. nih.gov
Disturbances in the brain's ability to meet its energy needs can increase the risk of synaptic loss and neurodegeneration. uky.edu The regulation of mitochondrial calcium is critical in this process, as it can stimulate mitochondrial metabolism to enhance ATP generation. nih.govnih.gov By potentially influencing these pathways, this compound may contribute to improved mental performance and reduced mental fatigue. patsnap.com
Cerebral Bioenergetics and Energy Generation Processes
Cerebral bioenergetics, the study of energy transformation in the brain, is fundamental to understanding neuronal function and dysfunction. uky.edunih.govcornell.edu Preclinical evidence suggests that this compound enhances brain metabolism and blood flow. ingredientsnetwork.com This is significant as the brain relies on a constant supply of substrates, primarily glucose, from the bloodstream to fuel its high energy expenditure. nih.gov
Neuroprotective Mechanisms and Cellular Resilience
Mitigation of Oxidative Stress through Free Radical Scavenging
A key aspect of the neuroprotective properties of this compound is believed to be its ability to reduce oxidative stress. patsnap.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the body's ability to counteract their harmful effects. nih.gov In the brain, excessive ROS can damage neurons and contribute to neurodegeneration. nih.gov
This compound is thought to act by scavenging free radicals, thereby protecting neurons from this damage. patsnap.com This antioxidant activity helps to maintain the integrity of the extracellular matrix and supports neuronal survival. ingredientsnetwork.com The influx of calcium into neurons can lead to increased oxidative stress in the mitochondria; therefore, by modulating calcium homeostasis, the compound may indirectly reduce ROS production. nih.gov
Anti-inflammatory Pathways in the Central Nervous System
In addition to its antioxidant effects, preclinical evidence suggests that this compound may exert neuroprotective effects by inhibiting inflammatory pathways within the central nervous system. patsnap.com Neuroinflammation is a key factor in the pathogenesis of various neurological disorders. By modulating these pathways, the compound helps to protect neurons from damage and supports their survival. patsnap.com
Upregulation of Neurotrophic Factors
Neurotrophic factors are proteins that are essential for the survival, development, and function of neurons. Preclinical studies have investigated the effects of various neurotrophins, such as brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), and neurotrophin-3 (NT-3), on neuronal function. nih.govnih.gov
Research has shown that these neurotrophic factors can upregulate voltage-gated calcium channels in developing hippocampal neurons, suggesting a role in synaptic plasticity. nih.gov Specifically, BDNF has been found to selectively increase evoked excitatory neurotransmission by increasing presynaptic voltage-gated calcium channel activity. nih.gov While direct evidence linking this compound to the upregulation of specific neurotrophic factors is still emerging, its influence on calcium homeostasis and neuronal activity suggests a potential indirect role in modulating neurotrophin signaling pathways. patsnap.com
Enhancement of Neural Cell Resilience to Neurotoxins
Preclinical studies have explored the protective effects of various compounds against neurotoxins. For instance, some herbal extracts have been shown to protect primary cortical neurons from amyloid beta-induced neurotoxicity by regulating calcium influx and inhibiting mitochondria-mediated apoptosis. nih.gov This protection involves mitigating the elevation of intracellular calcium levels, reducing reactive oxygen species overproduction, and preventing mitochondrial membrane potential disruption. nih.gov
Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a major contributor to neurodegeneration. nih.gov This process is characterized by a massive influx of calcium into neurons, which activates cell death cascades. nih.govnih.gov Given that this compound may help regulate intracellular calcium levels, it could enhance neural cell resilience to such neurotoxic insults. patsnap.com The ability to protect against neurotoxins is a critical aspect of neuroprotection, and primary neuronal cultures are sensitive models for studying these effects. nih.gov
Interactive Data Table: Summary of Preclinical Findings
| Mechanism | Observed Effect | Potential Implication | Supporting Evidence |
| ATP Production | Facilitates glucose uptake and utilization in neurons. patsnap.com | Enhanced neuronal energy supply. patsnap.com | Preclinical studies on neuronal energy metabolism. patsnap.com |
| Cerebral Bioenergetics | Enhances brain metabolism and blood flow. ingredientsnetwork.com | Improved overall brain function and health. uky.edu | Research on brain energy transformation. uky.eduingredientsnetwork.com |
| Oxidative Stress | Scavenges free radicals. patsnap.com | Protection of neurons from oxidative damage. patsnap.com | Studies on antioxidant properties. patsnap.com |
| Anti-inflammatory | Inhibits inflammatory pathways in the CNS. patsnap.com | Reduced neuroinflammation and neuronal protection. patsnap.com | Preclinical evidence on anti-inflammatory effects. patsnap.com |
| Neurotrophic Factors | Potential indirect influence on neurotrophin signaling. | Support of neuronal survival and function. | Research on neurotrophins and calcium channels. nih.govnih.gov |
| Neurotoxin Resilience | Potential to regulate calcium influx and mitigate excitotoxicity. patsnap.comnih.gov | Enhanced protection against neuronal damage from toxins. nih.gov | Studies on neuroprotection against excitotoxicity. nih.govnih.gov |
Calcium Homeostasis and Synaptic Plasticity
Calcium ions (Ca2+) are critical second messengers within neurons, orchestrating a vast array of cellular processes ranging from neurotransmitter release to gene expression. nih.gov The precise regulation of intracellular calcium concentration is fundamental to neuronal function, and its dysregulation is implicated in various pathological states. Calcium hopantenate's mechanisms appear to intersect with these vital signaling pathways, influencing both calcium balance and the subsequent adaptability of neural connections.
Regulation of Intracellular Calcium Ion Levels in Neurons
Preclinical evidence suggests that calcium hopantenate plays a role in the regulation of calcium homeostasis within the nervous system. patsnap.com The compound may help modulate intracellular calcium levels, which is crucial for ensuring that neuronal activities are carried out efficiently. patsnap.com Neurons maintain a steep concentration gradient, with intracellular free Ca2+ concentrations kept exceptionally low (around 100 nM) compared to the extracellular environment (approximately 1.2 mM). nih.gov This gradient allows for rapid and transient influxes of Ca2+ through various voltage-gated and ligand-gated channels in response to stimuli, which act as signals for cellular processes. nih.govnih.gov
Influence on Synaptic Transmission and Neuroplasticity
The regulation of calcium influx is intrinsically linked to synaptic plasticity, the biological process that underlies learning and memory. nih.gov Calcium entry into the postsynaptic neuron, particularly through NMDA receptors and voltage-gated calcium channels, is a key trigger for both long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of memory formation. nih.govyoutube.com
Calcium hopantenate has been shown in preclinical models to improve cognitive functions such as memory and learning, which is attributed in part to its ability to enhance synaptic plasticity. patsnap.com The compound's influence on GABAergic systems is a key aspect of this effect. By sensitizing GABA receptors in the cerebral cortex, calcium hopantenate may alter the excitatory/inhibitory balance within neural circuits. nih.gov This shift can optimize the conditions for inducing synaptic plasticity. The precise dynamics of the calcium transient—its amplitude and duration—can determine the direction of synaptic change (potentiation or depression). nih.gov By modulating neuronal firing and neurotransmitter systems, calcium hopantenate may help shape these calcium signals to favor the formation and strengthening of synaptic connections. patsnap.comnih.gov
Neuroendocrine System Interactions
Beyond its direct effects on neuronal signaling, calcium hopantenate also interacts with the neuroendocrine system, which integrates brain function with hormonal regulation throughout the body.
Modulation of Thyrotropin-Releasing Hormone (TRH) Release
Thyrotropin-releasing hormone (TRH) is a hypothalamic hormone that plays a primary role in regulating the thyroid axis by stimulating the release of thyroid-stimulating hormone (TSH) from the pituitary gland. yourhormones.infowikipedia.org Research indicates that calcium hopantenate exerts an inhibitory influence on this system.
In vitro studies using rat adrenal glands, which also produce TRH, demonstrated that calcium hopantenate significantly inhibited TRH release in a dose-dependent manner. nih.gov This inhibitory effect was blocked by the addition of bicuculline, a GABA receptor inhibitor, suggesting the mechanism is mediated through GABA receptors. nih.gov
Further in vivo studies in rats confirmed these findings within the central hypothalamic-pituitary-thyroid axis. Administration of calcium hopantenate led to a significant decrease in basal plasma TSH levels and inhibited the TSH response to cold exposure and to direct TRH administration. nih.gov This suggests that the compound acts at the level of both the hypothalamus, to inhibit TRH release, and the pituitary gland, to inhibit TSH release. nih.gov The inhibitory effect on TSH release was also reversed by pretreatment with bicuculline, again implicating GABAergic pathways in this neuroendocrine modulation. nih.gov
Table 1: Effect of Calcium Hopantenate (HOPA) on Basal Plasma Thyrotropin (TSH) Levels in Rats
| Treatment Group | Mean Basal Plasma TSH (ng/ml) | Standard Error | Statistical Significance (p-value) |
| Control | 277 | ± 24 | N/A |
| HOPA Administration | 167 | ± 24 | < 0.01 |
This table presents data from an in vivo study showing a significant decrease in basal TSH levels 20 minutes after HOPA administration, indicating an inhibitory effect on the hypothalamic-pituitary-thyroid axis. Data sourced from a 1985 study on the effects of calcium hopantenate on the hypothalamic-pituitary-thyroid axis in rats. nih.gov
Preclinical Research Methodologies and Experimental Models for Calcium Hopantenate Hemihydrate
In Vitro Experimental Paradigms
In vitro studies provide a controlled environment to investigate the direct interactions of calcium hopantenate hemihydrate with specific molecular targets and cellular processes, free from the complexities of a whole biological system.
Radioreceptor binding assays are a crucial in vitro tool used to determine the affinity of a compound for specific neurotransmitter receptors. These assays utilize radiolabeled ligands that are known to bind to the target receptor. By measuring the displacement of the radioligand by calcium hopantenate, researchers can characterize the compound's binding profile.
Studies investigating the effects of calcium hopantenate (HOPA) on neurotransmitter and neuropeptide receptors in the central nervous system (CNS) have yielded specific findings. nih.gov In one such study, HOPA was found to inhibit the binding of [3H]-gamma-aminobutyric acid (GABA) to its receptors in a dose-dependent manner. nih.gov However, it did not show significant binding affinity for other major CNS receptors at concentrations up to 100 μM. nih.gov This suggests a degree of selectivity in its interaction with the GABAergic system. nih.gov
The table below summarizes the findings from a radioreceptor assay study on calcium hopantenate. nih.gov
| Receptor System | Radiolabeled Ligand | Effect of Calcium Hopantenate (up to 100 μM) |
| GABA | [3H]-GABA | Inhibited binding (dose-dependent) |
| Benzodiazepine (B76468) (BDZ) | Specific Ligand | No inhibition |
| Muscarinic Cholinergic (mACh) | Specific Ligand | No inhibition |
| Methionine-Enkephalin (ENK) | Specific Ligand | No inhibition |
| Thyrotropin-Releasing Hormone (TRH) | Specific Ligand | No inhibition |
This table is based on data from a study investigating the effects of calcium hopantenate on neurotransmitter receptors in the rat brain. nih.gov
These assays are fundamental in identifying the primary molecular targets of calcium hopantenate, with results pointing towards its role as a modulator of the GABA receptor system. nih.gov
Neural cell culture models, including primary neurons, astrocytes, and human induced pluripotent stem cell (hiPSC)-derived neurons, serve as valuable platforms for studying the neuroprotective and metabolic effects of calcium hopantenate. patsnap.comnih.govcriver.com These models allow for the investigation of cellular responses to stressors and the direct effects of the compound on neuronal health and energy metabolism. patsnap.com
Research suggests that calcium hopantenate's neuroprotective properties may stem from its capacity to mitigate oxidative stress and inflammation within the brain. patsnap.com Cell culture models can be used to test this hypothesis by exposing neuronal or glial cells to oxidative agents (e.g., hydrogen peroxide) or inflammatory triggers (e.g., lipopolysaccharide) in the presence or absence of calcium hopantenate. criver.com Readouts for these experiments include cell viability assays, measurement of reactive oxygen species (ROS), and quantification of inflammatory cytokines. criver.com
Furthermore, calcium hopantenate is thought to enhance the energy metabolism of neurons by facilitating the uptake and utilization of glucose. patsnap.com This can be investigated in vitro by using cultured neurons to measure glucose consumption and ATP production. Advanced techniques like calcium imaging can also be employed as a readout of neuronal function and health in these cell culture systems. criver.comnih.gov Three-dimensional (3D) cell cultures are emerging as more physiologically relevant models, as they can more accurately replicate the in vivo environment compared to traditional 2D flat surface cultures. plos.org
In vitro preparations, such as brain tissue slices and isolated glands, are used to study the influence of calcium hopantenate on the dynamics of neurotransmitter systems. These experiments provide insight into how the compound modulates synaptic communication.
Studies using rat brain cortex slices have demonstrated that hopantenic acid can inhibit the absorption of radiolabeled GABA. This effect was observed at low concentrations, suggesting a direct impact on GABA uptake mechanisms in the brain.
Additionally, the effect of calcium hopantenate (HOPA) on the release of hormones that also act as neurotransmitters has been examined. In vitro studies on the rat adrenal gland found that HOPA significantly inhibited the release of thyrotropin-releasing hormone (TRH) in a dose-related manner. nih.gov This inhibitory effect was blocked by the addition of a GABA receptor antagonist, indicating that the action of HOPA on TRH release is mediated through the GABA receptor system. nih.gov
The table below details the in vitro effects of calcium hopantenate on neurotransmitter dynamics.
| Experimental Model | Neurotransmitter/Hormone | Observed Effect of Calcium Hopantenate | Mediating Receptor |
| Rat brain cortex slices | [14C]-GABA | Inhibition of absorption | Not specified |
| Rat adrenal gland | Thyrotropin-Releasing Hormone (TRH) | Inhibition of release (dose-related) nih.gov | GABA receptor nih.gov |
In Vivo Animal Model Investigations
In vivo studies using animal models, primarily rodents, are essential for evaluating the effects of calcium hopantenate on complex behaviors, cognitive functions, and neuronal activity within a living organism.
The cognitive-enhancing effects of calcium hopantenate are assessed using a variety of rodent models. patsnap.com These models are designed to evaluate functions such as learning, memory, and attention, which are reported to be improved by the compound. patsnap.com
Behavioral assays used in these investigations can include:
Mazes: Such as the Morris water maze or the radial arm maze to assess spatial learning and memory.
Object Recognition Tests: To evaluate non-spatial memory.
Operant Conditioning Chambers: To study attention and executive function.
Locomotor Activity and Self-Stimulation: These can be used as indicators to evaluate the effects of the compound on motivation and physical activity.
These models can also be used to simulate conditions of cognitive impairment, such as those induced by neurotoxins, age-related decline, or physical trauma, to test the restorative or protective effects of calcium hopantenate. The selection of specific models and behavioral tests is guided by the need to reflect the core symptoms of the clinical conditions for which the compound is being considered. nih.gov
Given its interaction with the GABAergic system, a key area of in vivo research for calcium hopantenate is its effect on neuronal excitability. patsnap.com Since GABA is the primary inhibitory neurotransmitter in the brain, modulation of its receptors can lead to a stabilization of neuronal activity and a reduction in excessive neuronal excitement. patsnap.com
In vivo studies have shown that repeated administration of calcium hopantenate can lead to changes in GABA receptor characteristics. One study found that repeated injections resulted in a significant increase in GABA receptor binding in the cerebral cortex of rats, which was attributed to an increased affinity of the binding sites. nih.gov This sensitization of GABA receptors in a key brain region for cognition suggests a mechanism for the compound's therapeutic effects. nih.gov
Modern techniques such as in vivo calcium imaging and electrophysiological recordings can be employed to directly monitor the activity of neurons and neural networks in living animals. nih.govnih.gov These methods allow researchers to measure parameters like the frequency and amplitude of neuronal firing and synaptic excitability, providing a dynamic view of how calcium hopantenate modulates brain function. nih.gov
Studies on Neurotransmitter Levels and Enzyme Activities in Animal Brain Regions
Preclinical research into the neurochemical effects of this compound has utilized various animal models to elucidate its mechanism of action, with a significant focus on its interaction with neurotransmitter systems in the brain. Methodologies primarily involve in vitro radioligand binding assays and in vivo studies with subsequent analysis of brain tissue.
One of the key areas of investigation has been the compound's effect on the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the central nervous system. In vitro studies using radioreceptor assays (RRA) have demonstrated that calcium hopantenate (HOPA) competitively inhibits the binding of [3H]-GABA to its receptors in rat brain preparations. This interaction occurs in a dose-dependent manner. nih.gov
Further in vivo research in rats has explored the consequences of repeated administration of calcium hopantenate on GABA receptor binding. These studies have revealed region-specific effects within the brain. For instance, repeated injections of HOPA were found to significantly increase GABA receptor binding in the cerebral cortex. This increase was attributed to a higher affinity of the binding sites for GABA, rather than an increase in the number of receptors. nih.gov Specifically, a 53% increase in GABA receptor binding was observed in the cerebral cortex of rats following repeated administration. nih.gov In contrast, no significant changes in GABA binding were noted in other areas of the forebrain. nih.gov
The selectivity of calcium hopantenate's action has also been a subject of study. In the same radioreceptor assays, HOPA did not show inhibitory effects on the binding of ligands to several other key neurotransmitter and neuropeptide receptors, including benzodiazepine (BDZ), muscarinic cholinergic (mACh), methionine-enkephalin (ENK), and thyrotropin-releasing hormone (TRH) receptors, even at concentrations up to 100 microM. nih.gov This suggests a degree of specificity in its interaction with the GABAergic system.
While the impact on GABA receptor dynamics is documented, comprehensive preclinical data on the direct effects of this compound on the levels of major neurotransmitters such as dopamine (B1211576) and serotonin, or on the activity of key enzymes like acetylcholinesterase and monoamine oxidase in specific brain regions of animal models, is not extensively available in the public domain based on the conducted research.
Interactive Data Table: Effect of Repeated Calcium Hopantenate Administration on GABA Receptor Binding in Rat Brain
| Brain Region | Change in GABA Receptor Binding | Putative Mechanism | Reference |
| Cerebral Cortex | 53% Increase | Increased affinity of binding sites | nih.gov |
| Rest of Forebrain | No significant change | Not applicable | nih.gov |
Metabolic Fate and Distribution Profiling in Preclinical Species
The metabolic fate and distribution of this compound have been investigated in preclinical species to understand its absorption, biotransformation, and excretion profile. These studies are crucial for characterizing the compound's pharmacokinetic properties.
A pivotal study on the metabolism of calcium hopantenate (HOPA) was conducted in beagle dogs using a 14C-labeled form of the compound. Following oral administration, a significant portion of the radioactivity was recovered in the urine. Within a 24-hour period, 25.5% of the administered radioactivity was excreted via this route. nih.gov
Analysis of the urinary contents revealed that the majority of the excreted compound was in the form of the unchanged drug. nih.gov This indicates that calcium hopantenate is not extensively metabolized in dogs. However, a single metabolite was isolated, which accounted for 4.2% of the radioactivity found in the urine. nih.gov Through enzymatic hydrolysis and subsequent analysis, this metabolite was identified as hopantenic acid beta-glucoside. nih.gov This finding was noteworthy as it represented a case of glucose conjugation to a non-acidic hydroxyl group, a less common metabolic pathway for xenobiotics in mammals. nih.gov
Interactive Data Table: Excretion and Metabolism of 14C-Labeled Calcium Hopantenate in Dogs (24-hour post-oral administration)
| Parameter | Percentage of Administered Radioactivity | Compound Form | Reference |
| Total Urinary Excretion | 25.5% | Total Radioactivity | nih.gov |
| Unchanged Drug in Urine | Majority of excreted radioactivity | Calcium Hopantenate | nih.gov |
| Metabolite in Urine | 4.2% | Hopantenic Acid Beta-glucoside | nih.gov |
Advanced Analytical Methodologies for Calcium Hopantenate Hemihydrate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are pivotal for the separation and quantification of calcium hopantenate hemihydrate and its related substances from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques in this regard.
High-Performance Liquid Chromatography (HPLC) in Biological Matrices
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of hopantenic acid, the active moiety of this compound, in biological fluids such as plasma. nih.gov A reliable and sensitive reversed-phase HPLC (RP-HPLC) method with ultraviolet (UV) detection has been developed and validated for this purpose. akjournals.com
The methodology typically involves the extraction of hopantenic acid from the plasma sample, often employing a liquid-liquid extraction procedure. akjournals.com The chromatographic separation is then achieved on a C18 column, which is a common stationary phase for reverse-phase chromatography. akjournals.com An isocratic elution, where the mobile phase composition remains constant throughout the analysis, is often used to achieve consistent and reproducible separation. akjournals.com The mobile phase is typically a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the pH adjusted to ensure the proper ionization state of the analyte for optimal retention and peak shape. akjournals.com Detection is commonly performed using a UV detector at a specific wavelength where the analyte exhibits maximum absorbance. akjournals.com
A study detailing the quantification of hopantenic acid in human plasma reported a linear relationship between the concentration and the detector response over a specific range, demonstrating the method's suitability for quantitative analysis. akjournals.com The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of the method. akjournals.com
| Parameter | Condition/Value | Reference |
|---|---|---|
| Analytical Column | Luna C18 (4.6 mm × 150 mm, 5-μm particle size) | akjournals.com |
| Mobile Phase | Acetonitrile, water, and 0.03% trifluoroacetic acid | akjournals.com |
| Flow Rate | 1.0 mL min−1 | akjournals.com |
| Detection | UV at 205 nm | akjournals.com |
| Internal Standard | Protocatechuic acid | akjournals.com |
| Linearity Range | 0.5–100 μg mL−1 | akjournals.com |
| Limit of Detection (LOD) | 0.034 μg mL−1 | akjournals.com |
| Limit of Quantification (LOQ) | 0.103 μg mL−1 | akjournals.com |
| Retention Time (Hopantenic Acid) | ~4.3 min | akjournals.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of metabolites in biological samples such as urine. nih.gov This method is particularly well-suited for the analysis of small molecule metabolites, including organic acids, which may be products of the biotransformation of this compound. shimadzu.com The analysis of urinary organic acids by GC-MS can provide valuable insights into the metabolic pathways of the parent compound. nih.gov
The process typically involves the extraction of metabolites from the urine sample, followed by a derivatization step. shimadzu.com Derivatization is often necessary to increase the volatility and thermal stability of the analytes, making them suitable for GC analysis. shimadzu.com The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that aids in its identification. nih.gov
The identification of metabolites is often achieved by comparing their mass spectra with those in established spectral libraries. shimadzu.com Comprehensive databases of metabolite mass spectra are available and significantly streamline the identification process. shimadzu.com
| Parameter | Typical Approach/Value | Reference |
|---|---|---|
| Sample Matrix | Urine | nih.gov |
| Extraction | Solid-phase or liquid-liquid extraction | nih.gov |
| Derivatization | Often required to increase volatility (e.g., silylation) | shimadzu.com |
| Separation | Gas Chromatography (GC) | nih.gov |
| Detection/Identification | Mass Spectrometry (MS) | nih.gov |
| Identified Analytes | Metabolites (e.g., organic acids, amino acids) | shimadzu.com |
Spectroscopic and Radioreceptor-Based Approaches
Beyond chromatographic techniques, spectroscopic and radioreceptor-based assays provide critical information about the compound's interaction with biological targets.
Application of Radioreceptor Assays for Ligand-Receptor Interactions
Radioreceptor assays are a fundamental tool for studying the interaction of ligands with their receptors. nih.gov Given that hopantenic acid is a structural analogue of γ-aminobutyric acid (GABA), radioreceptor assays are particularly relevant for investigating the affinity of this compound for GABA receptors. akjournals.com These assays are based on the principle of competitive binding, where the compound of interest competes with a radiolabeled ligand for binding to a specific receptor. nih.gov
In a typical assay, a preparation of cell membranes containing the receptor of interest is incubated with a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol for GABA-A receptors) and varying concentrations of the unlabeled test compound (hopantenic acid). nih.gov The amount of radioactivity bound to the receptors is then measured. A decrease in the binding of the radiolabeled ligand in the presence of the test compound indicates that the test compound is also binding to the receptor. nih.gov
From this data, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. nih.gov The IC50 value can then be used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the receptor. nih.gov A lower Ki value indicates a higher binding affinity.
| Parameter | Typical Component/Procedure | Reference |
|---|---|---|
| Receptor Source | Brain tissue homogenates or cell lines expressing GABA receptors | nih.gov |
| Radioligand | [3H]GABA or [3H]muscimol for GABA-A receptors; [3H]baclofen for GABA-B receptors | nih.gov |
| Unlabeled Competitor | Hopantenic acid | nih.gov |
| Assay Buffer | Tris-citrate buffer | nih.gov |
| Incubation | Specific time and temperature to reach equilibrium | nih.gov |
| Separation of Bound/Free Ligand | Rapid filtration through glass fiber filters | nih.gov |
| Detection | Liquid scintillation counting | nih.gov |
| Data Analysis | Calculation of IC50 and Ki values | nih.gov |
Theoretical Therapeutic Implications Derived from Preclinical Findings of Calcium Hopantenate Hemihydrate
Potential for Cognitive Enhancement and Nootropic Applications
Preclinical evidence suggests that calcium hopantenate hemihydrate may possess nootropic, or cognitive-enhancing, properties. patsnap.com The compound's mechanism of action is believed to be multifaceted, involving the modulation of several neurotransmitter systems and cellular processes crucial for learning and memory. patsnap.com
One key area of investigation has been its interaction with the GABAergic system. Due to its structural similarity to GABA, calcium hopantenate can interact with GABA receptors, particularly GABA-B receptors. patsnap.com This interaction is thought to help stabilize neuronal activity and reduce excessive neuronal excitement. A study in rats demonstrated that repeated administration of calcium hopantenate (250 mg/kg/day for 7 consecutive days) led to a significant 53% increase in GABA receptor binding in the cerebral cortex. This was attributed to an increased affinity of the binding sites, suggesting a sensitization of the GABAergic system. nih.gov
Furthermore, preclinical data points towards a potential influence on the cholinergic system. It is theorized that calcium hopantenate may enhance the synthesis and release of acetylcholine (B1216132), a neurotransmitter with a well-established role in cognitive functions such as learning and memory. patsnap.com By potentially augmenting cholinergic activity, the compound could theoretically counteract age-related cognitive decline or deficits induced by cholinergic antagonists. Models of cognitive impairment, such as scopolamine-induced amnesia, are frequently used in preclinical settings to test the efficacy of potential nootropics that act on the cholinergic system. kosfaj.org
The compound's role in neuronal energy metabolism is another facet of its potential nootropic effects. patsnap.com Preclinical findings suggest that it may facilitate the uptake and utilization of glucose by brain cells, thereby enhancing the energy supply to neurons. patsnap.com This could lead to improved mental performance and a reduction in mental fatigue.
Table 1: Preclinical Findings on GABA Receptor Modulation by Calcium Hopantenate
| Animal Model | Administration Protocol | Key Finding | Reference |
| Rat | 250 mg/kg/day for 7 days | 53% increase in GABA receptor binding in the cerebral cortex | nih.gov |
Theoretical Role in Neurodegenerative Processes
The neuroprotective properties of this compound, observed in preclinical models, form the basis for its theoretical role in mitigating neurodegenerative processes. patsnap.com These effects are thought to stem from its ability to combat oxidative stress and inflammation within the brain. patsnap.com By scavenging free radicals and inhibiting inflammatory pathways, calcium hopantenate may help protect neurons from damage and promote their survival. patsnap.com
A central theme in many neurodegenerative diseases is the dysregulation of calcium homeostasis and the subsequent activation of calcium-dependent proteases like calpains. nih.govnih.gov The over-activation of these enzymes can trigger apoptotic pathways, leading to neuronal cell death. nih.govnih.gov While direct studies on calcium hopantenate's effect on calpain are limited, its potential to regulate intracellular calcium levels suggests a theoretical mechanism for neuroprotection. patsnap.com By helping to maintain calcium balance, the compound could theoretically prevent the downstream cascade of events that leads to neurodegeneration. patsnap.com
Animal models of neurodegeneration, such as those induced by amyloid-beta (Aβ) peptide injection to mimic aspects of Alzheimer's disease, are crucial for exploring such therapeutic theories. kosfaj.org In these models, Aβ is known to induce neurotoxicity and cognitive deficits. kosfaj.org A compound that could protect against this toxicity, potentially through the mechanisms attributed to calcium hopantenate, would be of significant interest.
Implications for Modulating Neuronal Excitability and Related Neurological States
The structural resemblance of calcium hopantenate to GABA, the primary inhibitory neurotransmitter in the central nervous system, underpins its theoretical implications for modulating neuronal excitability. patsnap.com Conditions characterized by excessive neuronal firing, such as certain forms of epilepsy and anxiety, are often targeted by drugs that enhance GABAergic inhibition. patsnap.com
Preclinical research indicates that calcium hopantenate modulates GABA-B receptors, which can lead to a stabilization of neuronal activity and a reduction in hyperexcitability. patsnap.com This suggests a potential role in conditions where the balance between excitatory and inhibitory neurotransmission is disrupted. The observed increase in GABA receptor affinity in rats treated with calcium hopantenate further supports this hypothesis. nih.gov
Furthermore, the regulation of intracellular calcium is intrinsically linked to neuronal excitability. nih.govnih.gov Extracellular calcium levels are known to influence the threshold for action potential firing. nih.gov By potentially contributing to the regulation of calcium homeostasis, calcium hopantenate could indirectly influence neuronal firing patterns. patsnap.com In vitro studies on primary rat cortical neurons have shown the intricate interplay between membrane potential and intracellular calcium and zinc levels, highlighting the complexity of ionic homeostasis in neuronal function. frontiersin.org While not directly testing calcium hopantenate, these studies provide a framework for understanding how a compound that modulates calcium could impact neuronal excitability.
Comparative Neuropharmacological Analyses of Calcium Hopantenate Hemihydrate
Comparative Studies with Other Nootropic Compounds in Preclinical Settings
Calcium hopantenate hemihydrate occupies a unique position within the landscape of nootropic agents due to its multifaceted mechanism of action. Preclinical research highlights its distinct profile, which combines mild stimulant properties with tranquilizing effects, setting it apart from other cognitive enhancers. synthachem.com Unlike classic nootropics such as racetams, which primarily modulate the cholinergic system, or stimulants like Modafinil that influence dopaminergic pathways, calcium hopantenate's activity stems from its dual structure incorporating elements of pantothenic acid and gamma-aminobutyric acid (GABA). synthachem.com
In preclinical evaluations, the compound is noted for its ability to enhance cerebral metabolism and blood flow, which contributes to improved learning and memory. synthachem.comingredientsnetwork.com Its neuroprotective effects are attributed to the upregulation of neurotrophic factors and protection against oxidative stress. synthachem.com While direct, head-to-head preclinical trials with quantitative comparisons to other nootropics are not extensively detailed in available literature, the qualitative distinctions in their mechanisms of action are clear. For instance, where piracetam-like nootropics are primarily studied for their effects on learning and memory under conditions of brain deficit, calcium hopantenate's profile suggests a broader influence on neuronal excitability and energy metabolism. synthachem.comnih.gov
The compound's ability to modulate the GABAergic system provides an anxiolytic and anticonvulsant dimension, a feature not typically prominent in nootropics like piracetam. synthachem.compatsnap.com This combination of cognitive enhancement and neuronal stabilization is a key distinguishing feature in preclinical characterizations. synthachem.com
Table 7.1.1: Comparative Preclinical Characteristics of Nootropic Agents
| Feature | This compound | Piracetam (Racetam Class) | Modafinil |
|---|---|---|---|
| Primary Mechanism | GABAergic modulation, pantothenic acid pathways, cerebral metabolism enhancement. synthachem.compatsnap.com | Cholinergic system modulation. synthachem.com | Dopaminergic pathway modulation, alertness promotion. synthachem.com |
| Key Preclinical Effects | Neuroprotection, anxiolysis, mild stimulation, improved cerebral blood flow. synthachem.com | Enhancement of memory and learning, particularly in models of cognitive deficit. nih.gov | Increased wakefulness and alertness. synthachem.com |
| Unique Feature | Combined sedative and mild stimulant effects. synthachem.com | Primarily enhances cognitive function without significant sedative or stimulant properties. | Potent wakefulness-promoting agent. synthachem.com |
| Neurotransmitter Systems | Modulates GABA, acetylcholine (B1216132), glutamate (B1630785), and dopamine (B1211576). synthachem.com | Primarily acetylcholine. synthachem.com | Primarily dopamine. synthachem.com |
Distinctions from Chemically Related Pantothenic Acid Derivatives and GABA Analogs
This compound's chemical structure is a hybrid, derived from pantothenic acid (Vitamin B5) and structurally mimicking the neurotransmitter GABA. patsnap.com This duality is central to its distinct neuropharmacological profile compared to compounds that are solely pantothenic acid derivatives or GABA analogs.
As a derivative of pantothenic acid, it is specifically considered a homoanalogue of l-pantothenate. clinicalpub.com However, unlike pantothenic acid itself, which is a precursor for the biosynthesis of coenzyme A and has been shown to protect against lipid peroxidation, calcium hopantenate can also act as a pantothenic acid antagonist. clinicalpub.commpbio.com This antagonistic action at certain pathways may contribute to some of its unique effects and differentiates it from other derivatives like pantothenol, which are used to address vitamin B5 deficiency. clinicalpub.com
Its structural similarity to GABA allows it to interact with the GABAergic system, a key feature distinguishing it from other pantothenic acid derivatives. patsnap.com Preclinical studies demonstrate that calcium hopantenate can interact with GABA receptors. patsnap.comnih.gov Specifically, it is believed to act on GABA-B receptors. patsnap.com In vitro studies have shown that it inhibits [3H]-GABA receptor binding in a dose-dependent manner. nih.gov Furthermore, repeated administration in rats led to an increase in GABA receptor binding in the cerebral cortex, which was attributed to an enhanced affinity of the binding sites. nih.gov This sensitization of GABA receptors may underlie some of its therapeutic effects. nih.gov This mechanism contrasts with other GABA analogs like tiagabine, which works by blocking GABA uptake, or vigabatrin. nih.gov Moreover, the effects of calcium hopantenate on beta-endorphin (B3029290) release in rats were found to be mediated via GABA receptors and could be blocked by the GABA antagonist bicuculline. nih.gov
Table 7.2.1: Mechanistic Distinctions of this compound
| Compound | Class | Primary Mechanism | Key Distinction from Calcium Hopantenate |
|---|---|---|---|
| This compound | Pantothenic Acid Derivative & GABA Analog | Modulates GABA-B receptors; potential pantothenic acid antagonist. patsnap.comclinicalpub.com | Possesses dual activity related to both parent structures. |
| Pantothenic Acid (Vitamin B5) | Pantothenic Acid Derivative | Precursor to Coenzyme A; stimulates cellular glutathione. mpbio.com | Lacks direct GABAergic activity. mpbio.com |
| Gabapentin | GABA Analog | Interacts with voltage-gated calcium channels. nih.gov | Does not directly act on GABA receptors or pantothenic acid pathways. nih.gov |
| Tiagabine | GABA Analog | Blocks neuronal and glial GABA-uptake. nih.gov | Acts on GABA transport rather than directly on the receptor complex in the same manner. nih.gov |
Age-Related Neuropharmacological Responsiveness in Preclinical Models
Preclinical research into brain aging provides a critical context for understanding the potential neuropharmacological role of this compound. Studies on aged animal models have identified key age-related changes, such as the dysregulation of neuronal calcium homeostasis and an increased susceptibility of neurons to excitotoxicity and oxidative stress. nih.govnih.gov Specifically, hippocampal neurons from old rats exhibit a substantially greater rise in intracellular calcium in response to glutamate and a diminished capacity to restore baseline calcium levels compared to neurons from younger animals. nih.gov This heightened and prolonged calcium influx is linked to increased caspase activation and neuronal damage, suggesting that aging neurons have an inherent vulnerability. nih.gov
The neuropharmacological properties of this compound appear well-suited to address these age-related deficits. Its mechanism involves the modulation of neurotransmitter systems and, importantly, the regulation of intracellular calcium homeostasis. patsnap.com By helping to stabilize neuronal activity and regulate calcium levels, it may counteract the age-associated dysregulation that renders neurons susceptible to damage. patsnap.comnih.gov
Furthermore, the compound's ability to enhance neuronal energy metabolism by facilitating the uptake and utilization of glucose can support brain function in the face of age-related metabolic decline. patsnap.com Its influence on the cholinergic system is also significant, as this system is crucial for cognitive functions that decline with age. patsnap.com While preclinical studies directly comparing the neuropharmacological responsiveness to calcium hopantenate in young versus aged animals are not widely reported, its known mechanisms—including neuroprotection against oxidative stress, regulation of calcium signaling, and enhancement of energy metabolism—directly correspond to the known pathological changes that occur in the aging brain. synthachem.compatsnap.comnih.gov
Table 7.3.1: Alignment of Calcium Hopantenate's Mechanisms with Age-Related Neurological Changes
| Age-Related Change in Preclinical Models | Corresponding Mechanism of this compound |
|---|---|
| Dysregulation of neuronal calcium homeostasis. nih.gov | Regulation of intracellular calcium homeostasis. patsnap.com |
| Increased susceptibility to oxidative stress and excitotoxicity. nih.gov | Neuroprotective effects, including scavenging of free radicals. synthachem.compatsnap.com |
| Decline in neuronal energy metabolism. | Enhancement of neuronal energy metabolism and glucose utilization. patsnap.com |
| Decline in cholinergic system function. | Influence on the cholinergic system, potentially increasing acetylcholine synthesis or release. ingredientsnetwork.compatsnap.com |
| Increased neuronal degeneration and apoptosis. nih.gov | Upregulation of neurotrophic factors and support of neuronal survival. synthachem.compatsnap.com |
Future Directions and Emerging Research Avenues for Calcium Hopantenate Hemihydrate
Elucidation of Undiscovered Molecular and Cellular Mechanisms
While the structural similarity of hopantenic acid to gamma-aminobutyric acid (GABA) has led to the understanding of its role in modulating GABA-B receptors, there is a growing interest in uncovering novel molecular targets. patsnap.com Chemoinformatic analyses suggest that the neurotropic effects of hopantenic acid may extend beyond the GABAergic system. nih.gov Future research is likely to focus on the following areas:
Opioid Receptor Interaction: Preliminary computational studies indicate a potential for hopantenic acid to bind with delta- and kappa-opioid receptors. nih.gov Further investigation into these interactions could reveal new pathways for its neuromodulatory effects.
Modulation of Prostaglandin and Steroid Metabolism: Chemoinformatic screening has also pointed towards a possible role for hopantenic acid in modulating the metabolism of prostaglandins (B1171923) and steroids. nih.gov This opens up new avenues for exploring its anti-inflammatory and broader physiological effects within the central nervous system.
Influence on Acetylcholine (B1216132) and Dopamine (B1211576) Systems: There is evidence to suggest that hopantenic acid may influence the secretion of acetylcholine and interact with dopamine receptors. nih.gov Deeper exploration of these interactions could elucidate its impact on cognitive functions such as learning and memory. patsnap.com
Regulation of Intracellular Calcium Homeostasis: The role of calcium ions as crucial second messengers in neuronal signaling is well-established. nih.gov While it is known that calcium hopantenate may help regulate intracellular calcium levels, the precise mechanisms by which it achieves this, and the downstream consequences for neuronal function, remain to be fully elucidated. patsnap.com Future research could employ advanced imaging techniques to visualize and quantify these effects in real-time.
Development of Novel Synthetic Routes and Analogues with Enhanced Pharmacological Profiles
The development of novel synthetic routes and the creation of analogues with improved pharmacological properties represent a significant frontier in the research of calcium hopantenate hemihydrate. While specific research into the synthesis of novel hopantenic acid analogues is still emerging, strategies from the broader field of medicinal chemistry offer a roadmap for future endeavors.
Synthesis of Conformationally Constrained Analogues: The synthesis of conformationally constrained analogues of existing drugs has proven to be a successful strategy for enhancing their activity and selectivity. This approach could be applied to hopantenic acid to create more potent and specific modulators of its target receptors.
Prodrug Development: The development of prodrugs is another promising avenue. For instance, creating acyloxymethyl ethers of hydroxytryptamines has been explored to produce potential prodrugs with altered pharmacokinetic profiles. nih.gov A similar approach could be applied to hopantenic acid to improve its bioavailability and delivery to the central nervous system.
Analogue Synthesis for Enhanced Neuroprotection: Research into other neuroprotective agents, such as tacrine, has demonstrated that the synthesis of new analogues can lead to compounds with improved acetylcholinesterase inhibition and neuroprotective activity. nih.gov A similar program of analogue synthesis for hopantenic acid could yield derivatives with enhanced neuroprotective capabilities.
Exploration of Novel Scaffolds: The synthesis of novel heterocyclic compounds, such as benzothiophene (B83047) derivatives, has led to the discovery of molecules with a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects. nih.gov Exploring novel chemical scaffolds that incorporate the key pharmacophoric features of hopantenic acid could lead to the discovery of entirely new classes of nootropic and neuroprotective agents.
Advanced Bioanalytical Method Development for Comprehensive Profiling in Complex Biological Systems
To better understand the pharmacokinetics and pharmacodynamics of this compound, the development of advanced and highly sensitive bioanalytical methods is crucial. These methods are essential for accurately quantifying the compound and its potential metabolites in complex biological matrices like plasma and brain tissue.
A reliable and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection has been developed for the quantification of hopantenic acid in human plasma. akjournals.comresearchgate.net This method involves liquid-liquid extraction and has been successfully applied to pharmacokinetic studies. akjournals.com The table below summarizes the key parameters of this validated HPLC method.
| Parameter | Value |
| Mobile Phase | Acetonitrile, water, and 0.03% trifluoroacetic acid |
| Column | Luna C18 (4.6 mm x 150 mm, 5-μm particle size) |
| Detection | UV at 205 nm |
| Linearity Range | 0.5–100 μg mL−1 |
| Limit of Detection (LOD) | 0.034 μg mL−1 |
| Limit of Quantification (LOQ) | 0.103 μg mL−1 |
| Retention Time | ~4.3 min |
Data from Pozharitskaya et al. (2013) akjournals.com
Future research in this area will likely focus on the development and application of more advanced techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV. The development of a validated LC-MS/MS method would allow for the simultaneous quantification of hopantenic acid and its potential metabolites at very low concentrations in both plasma and brain homogenates. nih.govnih.govasianpubs.org
Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile compounds, derivatization techniques can be employed to make hopantenic acid amenable to GC-MS analysis, which has been used for its determination in some biological samples. akjournals.com
Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption, making it a potentially valuable tool for the analysis of hopantenic acid in limited sample volumes.
Exploration of New Preclinical Models for Broader Neurological Applications
The exploration of novel preclinical models is essential for expanding the therapeutic potential of this compound to a wider range of neurological disorders. While traditional rodent models have been valuable, newer models offer unique advantages for high-throughput screening and detailed mechanistic studies.
Zebrafish (Danio rerio) Models: The zebrafish is emerging as a powerful model organism for cognitive enhancer research. nih.govresearchgate.netresearchgate.netxjtlu.edu.cn Its small size, rapid development, and genetic tractability make it ideal for large-scale drug screening. nih.gov Zebrafish models of cognitive deficits can be used to screen for the neuroprotective and nootropic effects of calcium hopantenate and its novel analogues. nih.gov
In Vitro and Ex Vivo Models: The use of brain organoids derived from patient-induced pluripotent stem cells (iPSCs) is a rapidly advancing area. nih.gov These three-dimensional cultures can model aspects of human brain development and disease, providing a platform to study the effects of calcium hopantenate on human neuronal cells.
Advanced Imaging in Animal Models: The use of genetically encoded calcium indicators in conjunction with advanced microscopy techniques, such as two-photon microscopy, allows for the real-time visualization of neuronal activity in living animals. nih.gov Applying these techniques in mouse models of neurological disorders treated with calcium hopantenate could provide unprecedented insights into its effects on neural circuit function.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural stability of calcium hopantenate hemihydrate in experimental settings?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment and X-ray diffraction (XRD) to confirm the hemihydrate crystalline structure. Infrared spectroscopy (FT-IR) can identify functional groups (e.g., hydroxyl and carboxyl groups) . For quantitative analysis, nuclear magnetic resonance (NMR) spectroscopy is critical to verify the molecular integrity of the compound, particularly the 2,4-dihydroxy-3,3-dimethylbutyramido moiety .
Q. How can researchers design in vitro studies to evaluate this compound's neuropharmacological activity?
- Methodological Answer : Employ primary neuronal cell cultures or neuroblastoma cell lines (e.g., SH-SY5Y) to assess neurotransmitter modulation. Measure glutamic acid decarboxylase (GAD) activity via enzyme-linked immunosorbent assay (ELISA) to quantify GABA synthesis, as calcium hopantenate is a pantothenic acid homologue implicated in GABAergic pathways . Dose-response curves should be established using concentrations ranging from 10 μM to 1 mM, with pantothenic acid as a positive control.
Q. What protocols ensure accurate synthesis of this compound in laboratory conditions?
- Methodological Answer : Follow a two-step synthesis: (1) React 4-aminobutyric acid with 2,4-dihydroxy-3,3-dimethylbutyric acid under acidic conditions to form hopantenic acid. (2) Neutralize with calcium hydroxide in a 1:1 molar ratio and crystallize in a water-methanol mixture to obtain the hemihydrate form. Monitor pH (6.5–7.0) and temperature (25–30°C) to prevent anhydrous phase formation .
Advanced Research Questions
Q. How should conflicting clinical data on this compound's efficacy in pediatric neurological disorders be reconciled?
- Methodological Answer : Conduct meta-analyses of randomized controlled trials (RCTs) with stratification by patient subgroups (e.g., age, comorbidities). For example, reports no improvement in school functioning for dyspepsia patients but significant effects in other cohorts. Use multivariate regression to identify confounding variables (e.g., metabolic biomarkers like urinary dicarboxylic acids, as noted in ). Adjust for dosing regimens and bioavailability differences across studies .
Q. What metabolic pathways contribute to this compound's toxicity, and how can they be modeled experimentally?
- Methodological Answer : Urinary profiling via gas chromatography-mass spectrometry (GC-MS) revealed elevated odd- and even-chain dicarboxylic acids (e.g., 2-hydroxydodecanedioic acid) during Reye's-like syndrome episodes ( ). To model toxicity, use hepatocyte cultures or murine models to study β-oxidation inhibition. Measure acyl-CoA dehydrogenase activity and mitochondrial membrane potential changes. Dose escalation studies (50–200 mg/kg in rodents) can establish thresholds for metabolic disruption .
Q. What strategies optimize the formulation of this compound for enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer : Develop liposomal formulations or prodrugs with increased lipid solubility. Test permeability using in vitro BBB models (e.g., co-cultures of brain endothelial cells and astrocytes). Compare bioavailability via intracerebral microdialysis in animal models. Structural modifications, such as esterification of carboxyl groups, may reduce ionization at physiological pH, enhancing passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
